molecular formula C28H29N3O2S B2680701 N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 396724-17-7

N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2680701
CAS No.: 396724-17-7
M. Wt: 471.62
InChI Key: JPHFOBRALGYHIV-UHFFFAOYSA-N
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Description

N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at the 2-position and an adamantane-1-carboxamide moiety at the 3-position.

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c32-27(28-13-18-10-19(14-28)12-20(11-18)15-28)29-26-24-16-34-17-25(24)30-31(26)21-6-8-23(9-7-21)33-22-4-2-1-3-5-22/h1-9,18-20H,10-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHFOBRALGYHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)OC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenoxyphenyl group is introduced via nucleophilic substitution reactions, while the adamantane carboxamide moiety is typically attached through amide bond formation using coupling reagents like EDCI or DCC .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its application .

Comparison with Similar Compounds

Thienopyrazole-Based Analogs

Compound 1: N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)

  • Key Differences: Substituent: The 4-fluorophenyl group replaces the 4-phenoxyphenyl group. Functional Group: A ketone (5-oxo) is present on the thienopyrazole core.
  • Molecular Properties :
    • Formula: C₂₂H₂₄FN₃O₂S
    • Molecular Weight: 413.51 g/mol
    • Purity: ≥95% .
  • Implications: Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the phenoxy group. The ketone group could alter hydrogen-bonding interactions, affecting target affinity.
Parameter Target Compound Fluorophenyl Analog
Core Structure Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole (5-oxo)
Substituent at 2-position 4-Phenoxyphenyl 4-Fluorophenyl
Molecular Weight Not Provided 413.51 g/mol
Potential Bioactivity Not Reported Undisclosed (likely research-stage)

Triazole-Based Adamantane Derivatives

Compound 2 : 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl)

  • Key Differences: Core Structure: 1,2,4-Triazole replaces thienopyrazole. Substituents: Alkylthio chains (e.g., -S-C₄H₉, -S-C₁₀H₂₁) at the 3-position.
  • Synthesis: Synthesized via cyclization of adamantane hydrazinecarbothioamides in alkaline media, followed by alkylation with α-halogenoalkanes .
  • Bioactivity :
    • Demonstrated anti-hypoxic effects in rat models, comparable to Mexidol (100 mg/kg).
    • Administered at 1/10 LD₅₀ doses, suggesting favorable safety margins .
  • Physicochemical Properties: Crystalline solids recrystallized from n-butanol.
Parameter Target Compound Triazole Derivatives
Core Structure Thieno[3,4-c]pyrazole 1,2,4-Triazole
Adamantane Position Carboxamide at 3-position Directly bonded to triazole at 5-position
Key Functional Groups Phenoxyphenyl, carboxamide Alkylthio, thione
Bioactivity Not Reported Anti-hypoxic (validated in vivo)

Structural and Functional Implications

  • Substituent Effects: Phenoxyphenyl vs. Fluorophenyl: The phenoxy group’s bulkiness and electron-donating properties may improve binding to aromatic receptor pockets compared to fluorine. Adamantane Modifications: In triazole derivatives, adamantane directly integrates into the heterocycle, whereas in the target compound, it is linked via a carboxamide. This affects conformational flexibility and solubility.
  • Biological Performance: Triazole derivatives exhibit proven anti-hypoxic activity, suggesting that the target compound’s thienopyrazole core could be optimized for similar applications.

Biological Activity

N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities supported by empirical data.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an adamantane core linked to a thieno[3,4-c]pyrazole moiety and a phenoxyphenyl group. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Specific reaction conditions are optimized to yield high-purity products.

Key Structural Features:

  • Molecular Formula: C24H25N3O2S
  • Molecular Weight: 425.54 g/mol
  • CAS Number: 396720-24-4

Biological Activity Overview

This compound has been evaluated for various biological activities including antiparasitic, anticancer, and ion channel modulation effects.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through its effects on various cancer cell lines. Studies have demonstrated that adamantane derivatives can exhibit moderate antiproliferative activity against tumor cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHCT1166.2
Compound BT47D27.3
Compound CMCF743.4

The primary mechanism by which this compound exerts its biological effects may involve modulation of ion channels such as hERG potassium channels. This interaction can lead to alterations in cardiac action potentials and potentially influence therapeutic outcomes in cardiac-related conditions .

Case Studies and Empirical Findings

A series of studies have highlighted the biological activities of similar compounds derived from the thieno[3,4-c]pyrazole framework:

  • Antiparasitic Evaluation : In vitro assays demonstrated that several derivatives showed selective activity against Trypanosoma brucei rhodesiense, with some compounds achieving IC50 values below 10 µM .
  • Anticancer Efficacy : A comparative study on adamantane derivatives indicated that modifications at specific positions significantly enhanced antiproliferative activity against a panel of cancer cell lines .

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